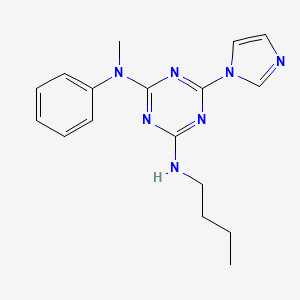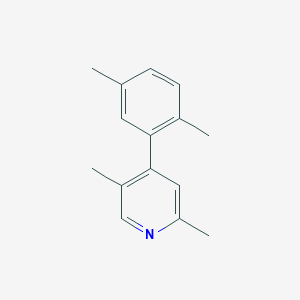![molecular formula C15H18Cl2N2O4S B11494268 4-{1-[(3,4-Dichlorophenyl)sulfonyl]prolyl}morpholine](/img/structure/B11494268.png)
4-{1-[(3,4-Dichlorophenyl)sulfonyl]prolyl}morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[1-(3,4-dichlorobenzenesulfonyl)pyrrolidine-2-carbonyl]morpholine is a complex organic compound that features a pyrrolidine ring, a morpholine ring, and a dichlorobenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(3,4-dichlorobenzenesulfonyl)pyrrolidine-2-carbonyl]morpholine typically involves multiple steps. One common method starts with the preparation of 3,4-dichlorobenzenesulfonyl chloride, which is then reacted with pyrrolidine to form the intermediate 1-(3,4-dichlorobenzenesulfonyl)pyrrolidine. This intermediate is subsequently reacted with morpholine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-[1-(3,4-dichlorobenzenesulfonyl)pyrrolidine-2-carbonyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
4-[1-(3,4-dichlorobenzenesulfonyl)pyrrolidine-2-carbonyl]morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 4-[1-(3,4-dichlorobenzenesulfonyl)pyrrolidine-2-carbonyl]morpholine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. The pyrrolidine and morpholine rings contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: These include compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones, which share the pyrrolidine ring structure.
Morpholine derivatives: Compounds such as morpholine-4-carboxylic acid and morpholine-4-sulfonamide are structurally similar due to the presence of the morpholine ring.
Uniqueness
4-[1-(3,4-dichlorobenzenesulfonyl)pyrrolidine-2-carbonyl]morpholine is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both pyrrolidine and morpholine rings, along with the dichlorobenzenesulfonyl group, makes it a versatile compound for various applications .
Properties
Molecular Formula |
C15H18Cl2N2O4S |
|---|---|
Molecular Weight |
393.3 g/mol |
IUPAC Name |
[1-(3,4-dichlorophenyl)sulfonylpyrrolidin-2-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C15H18Cl2N2O4S/c16-12-4-3-11(10-13(12)17)24(21,22)19-5-1-2-14(19)15(20)18-6-8-23-9-7-18/h3-4,10,14H,1-2,5-9H2 |
InChI Key |
AJSRWXAPFNTRMA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)Cl)C(=O)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-5-(propan-2-yl)benzenesulfonamide](/img/structure/B11494186.png)
![2-(4-fluoro-10-oxo-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-8-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11494201.png)


![3-Amino-N~2~-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-6,7-dihydro-5H-cyclopenta[B]thieno[3,2-E]pyridine-2-carboxamide](/img/structure/B11494217.png)
![1H-Pyrimido[4,5-d]pyrimidin-4-one, 6-benzyl-1-(4-fluorophenyl)-2-thioxo-2,3,5,6,7,8-hexahydro-](/img/structure/B11494224.png)
![2-amino-4-[4-(methylsulfanyl)phenyl]-5-oxo-6-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B11494225.png)
![1-{[4-(4-Nitrophenoxy)phenyl]sulfonyl}-5-oxoproline](/img/structure/B11494226.png)
![2-(tert-butyl)-6-propyltetrahydro-5H-2,3,4a,6,7a-pentaazacyclopenta[cd]indene-1,4(2H,3H)-dione](/img/structure/B11494233.png)
![2,4-dichloro-N-{1,1,1,3,3,3-hexafluoro-2-[(2-fluorophenyl)amino]propan-2-yl}benzamide](/img/structure/B11494244.png)
![ethyl 2-ethoxy-3,3,3-trifluoro-N-[(2-phenylethyl)carbamoyl]alaninate](/img/structure/B11494253.png)
![2-{[7-(2-fluorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B11494257.png)
![1-[(Phenylsulfanyl)acetyl]imidazolidin-2-one](/img/structure/B11494263.png)
![methyl 4-{[(3-chlorophenyl)carbonyl]amino}-2-methyl-5-oxo-1-(2-phenylethyl)-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11494270.png)
